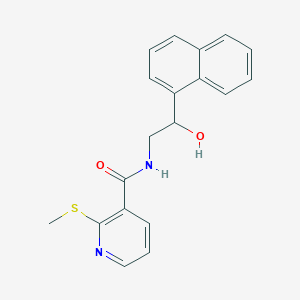

N-((3-(吡啶-3-基)吡嘧啶-2-基)甲基)-6-(三氟甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

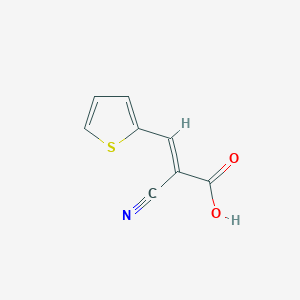

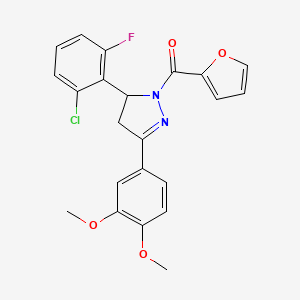

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound that can be categorized within the broader class of nicotinamide derivatives. These derivatives are known for their biological activity and are widely studied for their potential therapeutic applications. Nicotinamide itself is a form of vitamin B3 and plays a crucial role in the metabolism of cells and the maintenance of healthy tissues .

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the formation of amide bonds and the introduction of various functional groups to the nicotinic acid or nicotinamide core structure. While the provided papers do not directly describe the synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, they do provide insights into related synthetic methods. For example, the synthesis of nicotinamide derivatives can involve reactions with arylidinecyanothioacetamide in the presence of ethanol and piperidine, as described in the synthesis of pyridine derivatives containing a naphthyl moiety .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which is a common structural motif in these compounds. The interactions between the pyridine ring and other functional groups, such as carboxylic acids, are crucial for the formation of cocrystals and the establishment of molecular assemblies . The specific molecular structure of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide would likely exhibit similar interactions due to the presence of the pyridine and pyrazine rings.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including methylation and oxidation. These reactions can lead to the formation of metabolites such as N-methyl-nicotinamide and its oxidized derivatives . The chemical behavior of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide would be influenced by the functional groups attached to the nicotinamide core, which can affect its reactivity and the types of chemical reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the solubility, melting point, and stability of these compounds can vary based on the presence and position of substituents on the pyridine ring. The biological activity of nicotinamide derivatives, such as their role in preventing pellagra, is also a significant aspect of their chemical properties . The specific physical and chemical properties of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide would need to be determined experimentally, but they would be expected to be consistent with those of similar nicotinamide derivatives.

科学研究应用

尼古丁酰胺N-甲基转移酶(NNMT)的抑制剂

尼古丁酰胺N-甲基转移酶(NNMT)催化吡啶类化合物的N-甲基化,对烟酰胺和其他吡啶类物质的代谢起着至关重要的作用。NNMT的过度表达与各种人类疾病相关联,因此抑制剂的开发成为一个重要的研究领域。类似MS2734的双底物抑制剂的发现具有重要意义。这些抑制剂通过生化、生物物理、动力学和结构研究进行表征,占据了底物和辅因子结合位点,为开发更强效和选择性的NNMT抑制剂提供了见解(Babault et al., 2018)。

在疾病生物标志物和潜在治疗靶点中的作用

NNMT在癌症、代谢和神经退行性疾病等疾病中的作用将其定位为潜在的生物标志物和治疗靶点。该酶的活性通过影响甲基化潜力和NAD+水平,影响能量代谢和表观遗传状态。在实体肿瘤中已确定高NNMT表达是不良预后生物标志物,暗示了其在肿瘤进展中的作用以及靶向治疗的潜力(Li et al., 2018)。

生化特性和结构洞察

NNMT的结构阐明,特别是与抑制剂和底物复合物一起,为底物识别和酶催化提供了重要见解。在分子水平上理解这些相互作用有助于设计抑制剂和活性探针,推动了对NNMT在健康和疾病中作用的探索(Peng et al., 2011;Loring & Thompson, 2018)。

代谢途径和酶活性测定

NNMT的作用不仅限于疾病影响,还包括其参与异物代谢和药物代谢。为NNMT活性开发高效的测定方法有助于研究其底物范围和抑制剂的鉴定。利用现代分析技术的这些测定方法,使得能够对NNMT介导的甲基化进行动力学分析,为抑制剂开发和了解该酶对多样底物识别的基础提供了基础(van Haren et al., 2016)。

未来方向

属性

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N5O/c18-17(19,20)14-4-3-12(9-24-14)16(26)25-10-13-15(23-7-6-22-13)11-2-1-5-21-8-11/h1-9H,10H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJXUSYZMIPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)

![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)

![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)

![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)

![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)